molecular formula C11H14O2S B098469 Butanoic acid, 4-[(4-methylphenyl)thio]- CAS No. 18850-48-1

Butanoic acid, 4-[(4-methylphenyl)thio]-

Cat. No.: B098469
CAS No.: 18850-48-1
M. Wt: 210.29 g/mol
InChI Key: HGFAYEMEDMUNOS-UHFFFAOYSA-N
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Description

Segetalin A is a cyclic peptide isolated from the seeds of Vaccaria hispanica, a plant belonging to the Caryophyllaceae family . This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Segetalin A involves the ribosomal production of a 32-amino acid peptide termed presegetalin A1. This precursor undergoes cleavage by a serine protease (oligopeptidase 1 or OLP1), resulting in a product containing an N-terminal glycine . The final cyclization is facilitated by the enzyme peptide cyclase (PCY1), which catalyzes the macrocyclization of the linear peptide .

Industrial Production Methods

Industrial production of Segetalin A is primarily achieved through the extraction from Vaccaria hispanica seeds. The seeds are processed to isolate the compound, which is then purified to achieve the desired level of purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Segetalin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.

    Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving Segetalin A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .

Major Products Formed

The major products formed from these reactions include modified versions of Segetalin A with enhanced biological activities or altered physical properties. These modifications can lead to the development of new therapeutic agents or industrial applications .

Scientific Research Applications

Segetalin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Segetalin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, altering their function, and modulating various cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that Segetalin A may influence signal transduction pathways and gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-methylphenyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAYEMEDMUNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298690
Record name butanoic acid, 4-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18850-48-1
Record name NSC125379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butanoic acid, 4-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylphenyl)sulfanyl]butanoic acid
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